molecular formula C21H25N3O2 B252815 N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B252815
M. Wt: 351.4 g/mol
InChI Key: YQVXUPHQZJDMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide, commonly known as BPPB, is a chemical compound that has gained significant attention in the scientific world due to its potential applications in various fields. BPPB is a piperazine derivative that has been synthesized by researchers for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of BPPB is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the growth and proliferation of cells. BPPB has also been found to interact with DNA and RNA, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
BPPB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and has been used in the development of new antibiotics. BPPB has also been found to inhibit the growth of cancer cells, and has been studied for its potential use in cancer treatment. Additionally, BPPB has been found to have antioxidant properties, which may make it useful in the development of new materials and drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPPB is its potential uses in various fields of science. It has been found to have antimicrobial and anticancer properties, and has been used in the development of new materials and drugs. However, there are also limitations to using BPPB in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to predict its effects. Additionally, BPPB may have toxic effects on cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of BPPB. One area of research is the development of new antibiotics. BPPB has been found to have antimicrobial properties, and may be useful in the development of new drugs to combat antibiotic-resistant bacteria. Another area of research is the development of new cancer treatments. BPPB has been found to inhibit the growth of cancer cells, and may be useful in the development of new drugs to treat cancer. Additionally, BPPB may have potential uses in the development of new materials and drugs, and further research may uncover new applications for this compound.

Synthesis Methods

The synthesis of BPPB involves the reaction of 4-(4-butanoylpiperazin-1-yl)aniline with benzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

BPPB has been studied extensively for its potential uses in various fields of science. It has been found to have antimicrobial properties and has been used in the development of new antibiotics. BPPB has also been studied for its potential use in cancer treatment as it has been found to inhibit the growth of cancer cells. Additionally, BPPB has been used in the development of new materials such as polymers and nanoparticles.

properties

Product Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C21H25N3O2/c1-2-6-20(25)24-15-13-23(14-16-24)19-11-9-18(10-12-19)22-21(26)17-7-4-3-5-8-17/h3-5,7-12H,2,6,13-16H2,1H3,(H,22,26)

InChI Key

YQVXUPHQZJDMKU-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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